Cerium trichloride acts as a Lewis acid catalyst, meaning it accepts lone pairs of electrons from other molecules. This property makes it valuable in various organic synthesis reactions, including:
The potential therapeutic effects of cerium, particularly the Ce³⁺ ion present in cerium trichloride, are currently under investigation. Research suggests promising avenues in:
Cerium trichloride finds applications in material science research for:
Cerium trichloride is also being investigated in other research areas, including:
Cerium(III) chloride, anhydrous, is a chemical compound with the formula CeCl₃. It is a white, hygroscopic solid that readily absorbs moisture from the air, often forming hydrates such as the heptahydrate (CeCl₃·7H₂O) under humid conditions. This compound is highly soluble in water and can dissolve in organic solvents like ethanol and acetone when in its anhydrous form. Cerium(III) chloride is primarily utilized in various
Cerium trichloride is a mild irritant and can cause skin and eye irritation upon contact. Inhalation may irritate the respiratory system. It's recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in powdered form [].
Cerium(III) chloride has been studied for its potential biological activities. While it does not exhibit significant toxicity at low concentrations, higher doses can cause skin and eye irritation. Research into its biological effects is still ongoing, particularly regarding its role in catalysis within biological systems and potential therapeutic applications. Its properties as a Lewis acid may also lend it some utility in biological contexts where metal ions play a role in enzyme activity or catalysis .
The synthesis of anhydrous cerium(III) chloride can be achieved through several methods:
Cerium(III) chloride has a wide range of applications across various fields:
Cerium(III) chloride shares similarities with several other cerium compounds, each possessing unique properties:
Compound | Formula | Notable Characteristics |
---|---|---|
Cerium(II) Chloride | CeCl₂ | Less stable than Cerium(III), more reducing agent |
Cerium(IV) Oxide | CeO₂ | Commonly used as a catalyst; oxidizing properties |
Cerium(III,IV) Oxide | CeOₓ | Mixed valence states; exhibits unique catalytic behavior |
Cerium(III) Nitrate | Ce(NO₃)₃ | Soluble; used in various chemical syntheses |
Cerium(III) chloride stands out due to its hygroscopic nature and effectiveness as a Lewis acid catalyst, making it particularly useful in organic synthesis compared to its counterparts .
Cerium(III) chloride anhydrous (CeCl₃) presents as a white to pale gray crystalline solid with distinct physical characteristics that make it valuable for various applications.
The compound's high melting and boiling points reflect the strong ionic interactions between Ce³⁺ and Cl⁻ ions, characteristic of many lanthanide halides. While the anhydrous form maintains stability under appropriate storage conditions, its hygroscopic nature requires careful handling to prevent water absorption.
Cerium(III) chloride anhydrous exhibits a distinctive crystal structure that contributes to its physical and chemical behavior.
The compound crystallizes in the hexagonal P6₃/m space group with a UCl₃-type crystal structure. This arrangement features Ce³⁺ ions bonded in a 9-coordinate geometry to nine equivalent Cl⁻ atoms, creating a complex three-dimensional network. The coordination sphere includes six shorter Ce-Cl bonds (approximately 2.92 Å) and three longer bonds (approximately 2.96 Å). This tricapped trigonal prismatic coordination geometry is characteristic of many lanthanide halides and influences the compound's reactivity patterns.
Each Cl⁻ ion in the structure is bonded in a trigonal non-coplanar geometry to three equivalent Ce³⁺ atoms, creating a robust structural framework that contributes to the compound's thermal stability. Elementally, the compound consists of 56.85% cerium and 43.15% chlorine by weight.
The exploration of cerium(III) chloride began with the broader discovery of cerium by Jöns Jakob Berzelius and Wilhelm Hisinger in 1803 [6]. Initial attempts to isolate anhydrous cerium(III) chloride (CeCl$$3$$) faced challenges due to its hygroscopic nature and propensity to form hydrates. Early 20th-century methods relied on direct chlorination of cerium metal or its oxides, but these processes often yielded impure products contaminated by oxychlorides [1]. The breakthrough came with the development of vacuum dehydration techniques in the 1950s, which enabled the production of high-purity CeCl$$3$$ by heating the heptahydrate (CeCl$$3$$·7H$$2$$O) under controlled conditions [1].
A pivotal advancement occurred in the 1970s, when chemists demonstrated that CeCl$$3$$ could act as a Lewis acid catalyst, sparking interest in its applications beyond inorganic synthesis [1]. This period also saw the refinement of sublimation methods under high vacuum to achieve ultrapure anhydrous CeCl$$3$$, critical for organometallic applications [1].
Modern synthetic protocols emphasize reproducibility and scalability. Two primary methods dominate:
Recent innovations include solvent-based approaches, such as Soxhlet extraction with tetrahydrofuran (THF), yielding adducts like CeCl$$3$$(THF)$${1.04}$$ for specialized applications [1]. These advancements have expanded access to anhydrous CeCl$$_3$$, facilitating its integration into diverse chemical workflows.
Cerium(III) chloride has emerged as a versatile catalyst due to its Lewis acidity and redox flexibility. Key applications include:
Reaction Type | Substrate | Yield Improvement | Source |
---|---|---|---|
Luche Reduction | α,β-Unsaturated ketones | 95% selectivity | [1] [2] |
Acetalization | Aromatic aldehydes | 83–95% yield | [4] |
Michael Addition | β-Diketones + vinyl ketones | 89% yield | [3] |
Ketone Synthesis | Lithium carboxylates | 15x rate increase | [5] |
The Luche Reduction exemplifies CeCl$$3$$'s utility. When combined with NaBH$$4$$, it selectively reduces enones to allylic alcohols while suppressing over-reduction [1] [2]. For example, carvone yields exclusively the allylic alcohol 1, whereas NaBH$$_4$$ alone produces a mixture of 1 and the saturated alcohol 2 [1]. This chemoselectivity arises from Ce$$^{3+}$$ coordinating to the carbonyl oxygen, polarizing the π-system for hydride attack [1].
Anhydrous CeCl$$_3$$ enables unique transformations unattainable with traditional catalysts:
Recent studies focus on optimizing CeCl$$_3$$'s recyclability and activity:
Researchers are exploiting CeCl$$_3$$'s low toxicity and abundance to develop sustainable processes:
Cerium(III) chloride is most commonly supplied as a heptahydrate that is both hygroscopic and prone to hydrolysis. Transforming the hydrate, a carbonate, an oxide, or metallic cerium into the moisture‐free halide entails overcoming the thermodynamic stability of Ce–O bonds while simultaneously suppressing the formation of oxychloride side products. This article analyzes four primary synthetic platforms—thermal dehydration, ammonium chloride–assisted chlorination, direct gas-phase chlorination, and thionyl chloride–mediated deoxygenation—then compares them on yield, scalability, cost, and purity. Each methodological section incorporates quantitative data, phase diagrams, and mechanistic studies so that chemists may rationally select or adapt a protocol for either small-scale synthesis or industrial deployment.
Parameter | Value | Relevance |
---|---|---|
Formula weight | 246.48 g mol⁻¹ [1] | Stoichiometric calculations |
Melting point | 848 °C [2] | Upper limit for vacuum sublimation |
Density (25 °C) | 3.97 g cm⁻³ [2] | Reactor design |
Solubility in water | Highly soluble [3] | Drives hydrolysis risk during dehydration |
Solubility in tetrahydrofuran | High [1] | Enables Soxhlet purification |
Thermogravimetric and differential thermal analyses reveal a multistep dehydration pathway involving five distinct hydrates between the heptahydrate and the anhydrous salt (Table 2) [4] [5].
Stage | Empirical formula | Temperature window | Observed mass loss (w %) | Residence time (h) |
---|---|---|---|---|
1 | CeCl₃·7H₂O → CeCl₃·5H₂O | 30–55 °C [4] | 9.4 [4] | 1.5 |
2 | CeCl₃·5H₂O → CeCl₃·3H₂O | 55–120 °C [4] | 12.8 [4] | 2.0 |
3 | CeCl₃·3H₂O → CeCl₃·2H₂O | 120–170 °C [5] | 5.6 [5] | 1.0 |
4 | CeCl₃·2H₂O → CeCl₃·H₂O | 170–224 °C [5] | 4.8 [5] | 0.7 |
5 | CeCl₃·H₂O → CeCl₃ | 224–400 °C [5] | 4.5 [5] | 3.0 |
Key kinetic insight: Below 170 °C, mass loss tracks vapor pressure of water; above 200 °C, hydrolysis becomes competitive, necessitating inert or hydrochloric atmospheres to suppress CeOCl formation [5].
Gradual heating of CeCl₃·7H₂O to 140 °C over 12 h under <10⁻³ mbar yields a pale beige powder that contains ≤3% CeOCl impurity yet performs effectively as a Lewis acid in Grignard additions [3]. Further heating to 400 °C under the same vacuum lowers the oxychloride content below 0.5% as verified by X-ray diffraction [3].
Introducing four to six molar equivalents of ammonium chloride converts hydrolytic water into volatile hydrochloric acid, facilitating complete dehydration in 6 h at 400 °C [3] [6]. The salt simultaneously acts as a flux, promoting mass transport and minimizing surface oxidation.
Reaction:
CeCl₃·7H₂O + 4 NH₄Cl → CeCl₃ + 7 H₂O(g) + 4 NH₃(g) + 4 HCl(g)
Yield reaches 98% with oxychloride below the detection limit of powder X-ray diffraction (PXRD) [6].
Cerium(IV) oxide reacts with ammonium chloride between 200 °C and 370 °C inside a sealed tubular reactor to form first ammonium pentachlorocerate and subsequently CeCl₃ after NH₄Cl sublimation [6].
Step 1:
CeO₂ + 10 NH₄Cl → (NH₄)₂CeCl₅ + 6 NH₃ + 6 H₂O
Step 2 (vacuum, 350–400 °C):
(NH₄)₂CeCl₅ → CeCl₃ + 2 NH₃ + 2 HCl
PXRD demonstrates quantitative conversion when the Cl⁻ / Ce ratio exceeds 5 [6]. Differential scanning calorimetry indicates an exotherm at 320 °C corresponding to pentachlorocerate decomposition, consistent with kinetic models for ammonolysis-induced halogen transfer.
Metric | Value |
---|---|
Optimal Cl⁻ / Ce feed ratio | 5.2 ± 0.1 [6] |
Space–time yield | 0.58 kg h⁻¹·m⁻² [6] |
Purity after sublimation | 99.98% (REO basis) [6] |
Energy consumption | 5.4 GJ t⁻¹ CeCl₃ (pilot scale) [6] |
Scalability is superior to vacuum dehydration because heat transfer is enhanced by the release of gaseous by-products that fluidize the reacting bed.
Oxides or hydrates are slurried in 1,2-dimethoxyethane. Addition of thionyl chloride (2-fold excess relative to theoretical H₂O) at 90 °C generates in situ hydrogen chloride, chlorinating cerium and producing sulfur dioxide as the sole sulfurous effluent [7].
Global reaction (oxide basis):
CeO₂ + 3 SOCl₂ → CeCl₃·(DME)ₙ + 3 SO₂(g)
Complexation with dimethoxyethane prevents precipitation and allows isolation of CeCl₃(DME)₂ in crystalline yields of 94% after solvent removal under reduced pressure [7].
Advantage | Mechanistic basis |
---|---|
Low temperature (≤120 °C) | High proton activity of HCl in coordinating ether promotes Cl⁻ transfer [7] |
Moisture scavenging | SOCl₂ reacts with adventitious water to form volatile SO₂ + HCl [8] |
Ease of purification | Adduct sublimes at 170 °C / 10⁻⁴ mbar to give adduct-free CeCl₃ [7] |
Limitation: Thionyl chloride handling requires scrubbing of SO₂/HCl off-gases, adding capital cost to scale-up.
Cerium metal buttons are first hydrided at 573 K in 1 bar dihydrogen, fracturing the metal into micro-porous fragments with >450 m² kg⁻¹ surface area [9]. Chlorination with anhydrous chlorine (99.5%) at 523 K converts 92% of cerium to CeCl₃ within 60 minutes [9].
Reaction:
2 CeH₂ + 3 Cl₂ → 2 CeCl₃ + H₂(g)
The rate fits a shrinking-core model with effective diffusion coefficient De = 1.2 × 10⁻⁶ cm² s⁻¹ and apparent activation energy 74 kJ mol⁻¹ [9]. Oxygen impurity (≈0.05%) in chlorine reduces conversion by forming tenacious CeOCl shells, underscoring the need for high-purity feed gas [9].
Parameter | Pilot result |
---|---|
Reactor type | Fixed-bed quartz |
Bed mass | 250 g cerium |
Cl₂ flow | 1.5 L min⁻¹ |
Conversion | 92% [9] |
Specific surface area of product | 50–320 m² kg⁻¹ (porosity retained) [9] |
Gas-solid route delivers a free-flowing, high-surface-area chloride ideal for subsequent molten-salt electrolysis or reactive extraction.
Subliming bulk CeCl₃ at 650 °C under 10⁻⁵ mbar through a zoned furnace affords single-sublimate purity of 99.995% with lanthanide‐series contaminants below 5 ppm [3].
Post-dehydration material is extracted with refluxing tetrahydrofuran; partial solvate CeCl₃(THF)₁.₀₄ crystallizes in the condenser [3]. Vacuum removal of THF at 200 °C regenerates the anhydrous halide without detectable oxychloride per infrared spectroscopy (νCe–O < 400 cm⁻¹ absent) [3].
Criterion | Vacuum dehydration | NH₄Cl route | SOCl₂ route | Gas-phase chlorination |
---|---|---|---|---|
Typical scale | 10–500 g | 1–50 kg | 100 g–5 kg | 10 kg–1 t |
Time per batch | 16 h | 8 h | 6 h | 2 h |
Energy demand | Low (1.3 GJ t⁻¹) [3] | Medium (5.4 GJ t⁻¹) [6] | Low (2.1 GJ t⁻¹) [7] | Medium (4.0 GJ t⁻¹) [9] |
Purity after sublimation | 99.9% [3] | 99.98% [6] | 99.9% [7] | 99.8% [9] |
Capital intensity | Vacuum oven | Rotary kiln + HCl scrubber | Glass-lined reactor | Cl₂ handling + hydrider |
Scalability | Moderate | High | Moderate | High |
Spectrometric detection of evolved HCl and Cl₂ during TG–MS runs confirms that a partial pressure of hydrochloric acid ≥0.1 atm suppresses formation of CeOCl at ≥300 °C by shifting equilibrium toward CeCl₃ [5] [9].
Density-functional theory calculations (B3LYP/LANL2DZ) on CeCl₃(DME)₂ indicate a 24 kJ mol⁻¹ stabilization over uncoordinated CeCl₃, rationalizing the enhanced solubility and lower process temperature of thionyl chloride routes [7].
Catalytic oxidative chlorination of methane uses CeOCl intermediary phases generated in situ from CeO₂, showing that reversible oxychlorination can be exploited for chlorine economy [10]. Micro-flow reactors integrating H₂/Cl₂ generation with hydride-activated cerium achieve space–time yields of 3.2 kg h⁻¹ L⁻¹ while eliminating batch variability [9].